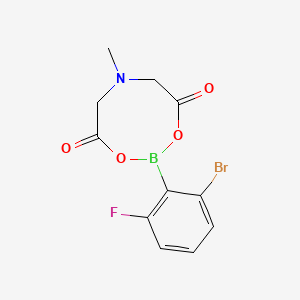

2-Bromo-6-fluorophenylboronic acid MIDA ester

Description

Properties

IUPAC Name |

2-(2-bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BBrFNO4/c1-15-5-9(16)18-12(19-10(17)6-15)11-7(13)3-2-4-8(11)14/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEGIXHWXCJNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BBrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746303 | |

| Record name | 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257650-76-2 | |

| Record name | 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257650-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bifunctional Reagent for Modern Synthesis

An In-Depth Technical Guide to 2-Bromo-6-fluorophenylboronic acid MIDA ester

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data points to explore the strategic utility, underlying chemical principles, and practical applications of this versatile reagent.

This compound is a specialized organoboron compound designed for precision and control in complex organic synthesis. Its structure uniquely combines two key functionalities on a single aromatic ring: a reactive carbon-bromine bond, poised for cross-coupling, and a protected boronic acid in the form of an N-methyliminodiacetic acid (MIDA) ester.

The true innovation of this reagent lies in the MIDA protecting group. Traditional boronic acids, while immensely useful in reactions like the Suzuki-Miyaura coupling, are often plagued by instability.[1] They can be susceptible to decomposition through processes like protodeboronation, oxidation, or the formation of trimeric boroxines, which complicates storage, handling, and purification.[1][2] The MIDA ligand transforms the typically planar, sp²-hybridized boronic acid into a more stable, tetrahedral, sp³-hybridized boronate ester.[3] This structural change renders the boron center unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[3][4]

This protection strategy imparts several critical advantages:

-

Exceptional Stability: MIDA boronates are generally free-flowing, crystalline solids that are indefinitely stable on the benchtop, open to the air.[3][4][5]

-

Chromatographic Compatibility: Unlike many free boronic acids, MIDA boronates are fully compatible with silica gel chromatography, enabling straightforward purification and reaction monitoring.[4][5][6]

-

Controlled Reactivity: The boronic acid functionality remains "masked" until its deliberate release is triggered by a specific chemical stimulus.[6]

The 2-bromo-6-fluoro substitution pattern is particularly valuable in the synthesis of pharmaceutical intermediates and advanced materials, offering a handle for selective cross-coupling and a fluorine atom to modulate the electronic and metabolic properties of the target molecule.[7][8]

The MIDA Boronate: A Self-Validating System of Protection and Deprotection

The utility of this compound is rooted in the reversible nature of the MIDA protection. The causality behind this "on/off" switch is a shift in the boron atom's hybridization state.

Protection Mechanism: The trivalent N-methyliminodiacetic acid ligand chelates the boron atom, changing its geometry from trigonal planar (sp²) to tetrahedral (sp³).[3] This tetrahedral configuration shields the boron's empty p-orbital, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][9] Consequently, the MIDA boronate is inert to cross-coupling conditions that would readily engage a free boronic acid.

Deprotection Mechanism: The MIDA group is easily cleaved under mild aqueous basic conditions.[1][2] The addition of a base like sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃) in a water/organic solvent mixture hydrolyzes the ester bonds, releasing the free, sp²-hybridized boronic acid.[3] This newly liberated boronic acid is now primed to participate in a subsequent cross-coupling reaction. This controlled release is the cornerstone of its use in complex, multi-step syntheses.[10]

Physicochemical Properties and Synthesis

A clear understanding of the physical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 1257650-76-2 | [7] |

| Molecular Formula | C₁₁H₁₀BBrFNO₄ | |

| Molecular Weight | 345.91 g/mol | |

| Appearance | Off-white to light yellow powder | [7] |

| Purity | ≥97% | [7] |

| Storage | Keep in a cool, dry place | [7] |

General Synthesis Protocol

The synthesis of MIDA boronates from their corresponding boronic acids is a robust and scalable process, often involving the removal of water to drive the reaction to completion.[11]

Objective: To synthesize this compound from 2-bromo-6-fluorophenylboronic acid.

Materials:

-

2-Bromo-6-fluorophenylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

-

Reagent Addition: To the flask, add 2-bromo-6-fluorophenylboronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.2 eq.).

-

Solvent Addition: Suspend the solids in a 10:1 mixture of toluene and DMSO. The toluene serves as the azeotroping agent to remove water, while DMSO aids in solubility.

-

Reaction: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting boronic acid is consumed (typically 4-6 hours).

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove residual DMSO and unreacted MIDA.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified via silica gel column chromatography to yield the pure MIDA boronate ester.[6]

Application in Iterative Cross-Coupling

The primary application for this compound is as a linchpin in iterative cross-coupling (ICC) strategies.[4] This reagent allows for the sequential, controlled formation of two different carbon-carbon bonds from the same aromatic ring.

Workflow:

-

First Coupling (at the C-Br bond): The C-Br bond is selectively reacted in a Suzuki-Miyaura coupling with an organoboron reagent (R¹-B(OR)₂). The MIDA boronate at the adjacent position remains intact.

-

Deprotection: The MIDA group is removed using mild aqueous base, unmasking the boronic acid functionality.

-

Second Coupling (at the C-B bond): The newly formed boronic acid is then used in a second Suzuki-Miyaura coupling with an organic halide (R²-X) to form the final, fully substituted product.

This stepwise approach provides unparalleled control over the synthesis of complex, unsymmetrical biaryl and poly-aryl systems, which are prevalent scaffolds in drug discovery.[12][13]

Exemplary Protocol: First Suzuki-Miyaura Coupling

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq.)

-

4-Methoxyphenylboronic acid (1.5 eq.)

-

Pd(PPh₃)₄ (0.05 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon atmosphere

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

-

Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting bromide is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the coupled product with the MIDA group still attached.

This product is now ready for the MIDA deprotection and a subsequent second coupling, demonstrating the power of this iterative approach.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of atom economy, reaction control, and modular synthesis. Its exceptional stability and predictable, two-stage reactivity solve long-standing challenges associated with the handling and use of boronic acids.[2] For scientists in drug discovery and materials science, this building block provides a reliable and efficient pathway to construct complex molecular architectures, particularly sterically hindered and electronically tuned biaryl systems that are often critical for biological activity or material performance.[12][14] As the demand for synthetic efficiency and molecular complexity grows, the adoption of enabling reagents like MIDA boronates will continue to be a hallmark of modern, innovative chemistry.

References

-

BLDpharm. (2021-10-25). MIDA Boronate: A New Organo-boron Reagent. BLD Insights.

-

Sigma-Aldrich. MIDA-protected Boronate Esters. ChemFiles Vol. 9, No. 1.

-

Lee, S. J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters.

-

Sigma-Aldrich. MIDA Boronates.

-

BLDpharm. MIDA Boronate: A New Organo-boron Reagent.

-

Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.

-

Yoon, J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates.... KAIST Repository.

-

Chem-Station. (2016-05-09). Protecting Groups for Boronic Acids. Chem-Station International Edition.

-

Organic Syntheses. Preparation of a MIDA Boronate Ester from a Boronic Acid. Org. Synth. 2022, 99, 92-109.

-

J&H CHEM. This compound CAS NO.1257650-76-2.

-

Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.... Synthesis.

-

Ball, N. D., et al. (2016). Chemoselective Boronic Ester Synthesis by Controlled Speciation. NIH Public Access.

-

Isbell, J., et al. (2020). A Mild and Simple Method for Making MIDA Boronates.

-

RSC Publishing. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications.

-

Sigma-Aldrich. This compound 97%.

-

Hartwig, J. F., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.... NIH Public Access.

-

Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-

Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments.... NIH Public Access.

-

Sigma-Aldrich. trans-2-(4-Bromophenyl)vinylboronic acid MIDA ester.

-

Suárez-Vázquez, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.

-

Sigma-Aldrich. 2-Bromo-6-fluorophenylboronic acid ester.

-

Ghaffari, B., et al. (2018). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science.

-

Deb, P. K., & Boruah, R. C. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. NIH Public Access.

-

Chapsal, V. J., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.

Sources

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. MIDA Boronates [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound, CasNo.1257650-76-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-6-fluorophenylboronic acid MIDA ester: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a versatile and highly stable building block in modern organic synthesis. We will delve into the unique structural features conferred by the MIDA ligand, explore its synthesis and purification, and detail its applications, particularly in the realm of Suzuki-M iyaura cross-coupling reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic methodology development, offering both foundational knowledge and practical insights into the effective utilization of this powerful reagent.

Introduction: The Rise of MIDA Boronates in Synthesis

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries.[1] However, the utility of this powerful reaction can be hampered by the inherent instability of many boronic acids, which are often prone to decomposition, making them difficult to handle and store over long periods.[1] To address this challenge, the Burke group introduced N-methyliminodiacetic acid (MIDA) as a protective group for boronic acids.[2]

MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[2][3][4] The protective MIDA ligand rehybridizes the boron center from sp² to sp³, rendering it unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[1] This protective group can be easily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ, allowing for its participation in subsequent reactions.[1] This feature of slow release is particularly advantageous in cross-coupling reactions involving unstable boronic acids, as it minimizes side reactions like protodeboronation and homocoupling.[2]

Structure and Properties of 2-Bromo-6-fluorophenylboronic acid MIDA ester

2.1. Chemical Structure

The structure of this compound incorporates a 2-bromo-6-fluorophenyl group attached to a boron atom, which is in turn chelated by the tridentate N-methyliminodiacetic acid (MIDA) ligand.

Caption: Chemical structure of this compound.

2.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1257650-76-2 | [5][6] |

| Molecular Formula | C₁₁H₁₀BBrFNO₄ | [7] |

| Molecular Weight | 329.92 g/mol | [7] |

| Appearance | Off-white to light yellow powder | [5] |

| Purity | ≥97% | [5][6] |

| Storage | Keep in a cool place | [5] |

Synthesis of this compound

The synthesis of MIDA boronates can be achieved through several methods, with the most common being the condensation of the corresponding boronic acid with N-methyliminodiacetic acid.[8]

3.1. General Synthetic Scheme

The preparation of this compound typically involves the reaction of 2-Bromo-6-fluorophenylboronic acid with N-methyliminodiacetic acid in the presence of a dehydrating agent.

Caption: General synthetic route to this compound.

3.2. Detailed Experimental Protocol

-

Materials:

-

2-Bromo-6-fluorophenylboronic acid

-

N-Methyliminodiacetic acid (MIDA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Activated molecular sieves (4 Å)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere, add 2-Bromo-6-fluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

-

Add activated molecular sieves.

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford the desired this compound as a solid.

-

Applications in Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, possessing both a boronic acid precursor and an aryl bromide, makes it an ideal substrate for iterative cross-coupling strategies.

4.1. Iterative Cross-Coupling

Iterative cross-coupling is a powerful strategy for the controlled synthesis of complex organic molecules.[4] The stability of the MIDA boronate allows for the selective reaction at the aryl bromide position, leaving the protected boronic acid intact for a subsequent coupling step.

Caption: Workflow for iterative cross-coupling using this compound.

4.2. Protocol for a Typical Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid coupling partner, and the base.

-

Add the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[9]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

-

Hazards: May cause skin and eye irritation, and respiratory irritation.[9][11]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]

Conclusion

This compound stands out as a robust and versatile building block for synthetic chemists. Its enhanced stability, ease of handling, and compatibility with a broad range of reaction conditions make it a superior alternative to its free boronic acid counterpart. The ability to perform iterative cross-coupling reactions opens up efficient pathways for the synthesis of complex molecular architectures, making it an invaluable tool in drug discovery and materials science. This guide has provided a detailed overview of its structure, synthesis, and applications, with the aim of enabling researchers to effectively incorporate this powerful reagent into their synthetic strategies.

References

-

Lipshutz, B. H., Ghorai, S. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

-

Dhiman, S., et al. Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

-

Lipshutz, B. H., Ghorai, S. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

-

MIDA boronate. Chem-Station Int. Ed.. [Link]

-

Mishra, A., et al. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

-

N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]

-

N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry. [Link]

-

Gillis, E. P., Burke, M. D. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichemica Acta. [Link]

-

This compound CAS NO.1257650-76-2. J&H CHEM. [Link]

-

Lee, J. C. H., et al. Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC. [Link]

-

Noble, A., et al. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. [Link]

-

Safety Data Sheet. Aaron Chemicals. [Link]

-

Williams, A. F., et al. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]

-

Gillis, E. P. iterative cross-coupling with mida boronates. CORE. [Link]

-

(2-Bromo-6-fluorophenyl)boronic acid. PubChem. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.1257650-76-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 6. This compound 97 1257650-76-2 [sigmaaldrich.com]

- 7. 943552-28-1|2-BRomophenylboronic acid mida ester|BLD Pharm [bldpharm.com]

- 8. connectsci.au [connectsci.au]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-6-fluorophenylboronic acid MIDA ester

CAS Number: 1257650-76-2

This technical guide provides a comprehensive overview of 2-Bromo-6-fluorophenylboronic acid MIDA ester, a valuable building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, and applications, with a focus on its role in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Power of MIDA Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the utility of many boronic acids is hampered by their inherent instability, often leading to decomposition and diminished reactivity.[2] To address this challenge, N-methyliminodiacetic acid (MIDA) protected boronate esters have emerged as a superior class of reagents.[3]

The MIDA ligand forms a stable, tetracoordinate boronate complex that is robustly protected against many common chemical transformations.[4] These crystalline, bench-top stable solids are compatible with silica gel chromatography, a significant advantage over their unprotected boronic acid counterparts.[3][4] The genius of the MIDA protecting group lies in its controlled release mechanism; under mild aqueous basic conditions, the MIDA ester is readily hydrolyzed to liberate the free boronic acid in situ for subsequent cross-coupling reactions.[2] This feature allows for precise control over the reaction and enables complex, iterative cross-coupling strategies, analogous to solid-phase peptide synthesis.[2]

This compound is a bifunctional building block that combines the stability of a MIDA boronate with the reactivity of an ortho-bromo-fluoro-aryl moiety, making it a highly valuable intermediate in the synthesis of complex pharmaceutical agents.[5][6]

Physicochemical Properties and Handling

This compound is typically supplied as an off-white to light yellow powder with a purity of 97% or higher.[5][7]

| Property | Value | Reference |

| CAS Number | 1257650-76-2 | [5] |

| Molecular Formula | C₁₁H₁₀BBrFNO₄ | [7] |

| Molecular Weight | 329.91 g/mol | [7] |

| Appearance | Off-white to light yellow powder | [5] |

| Melting Point | 214-218 °C | [7] |

| Purity | ≥97% | [5][7] |

Handling and Storage: this compound should be stored in a cool, dry place.[5] As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) before use. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Synthesis of this compound

The synthesis of MIDA boronates is typically achieved through the condensation of the corresponding boronic acid with N-methyliminodiacetic acid (MIDA). A general and efficient method involves the use of MIDA anhydride, which acts as both the MIDA source and an in-situ desiccant, allowing for milder reaction conditions compared to traditional Dean-Stark protocols.[8]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 1257650-76-2 [sigmaaldrich.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Bromo-6-fluorophenylboronic Acid MIDA Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, explore detailed synthetic and deprotection protocols, and showcase its application in Suzuki-Miyaura cross-coupling reactions. This document is intended to serve as a practical resource for researchers, offering field-proven insights and robust methodologies to effectively utilize this versatile reagent in the laboratory.

Introduction: The Rise of MIDA Boronates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in contemporary organic synthesis. However, the utility of many boronic acids is often hampered by their inherent instability, leading to challenges in purification, storage, and consistent reactivity. To address these limitations, the use of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has emerged as a transformative strategy.

MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography, making them significantly easier to handle and purify than their free boronic acid counterparts.[1][2] The MIDA ligand forms a stable, tricyclic structure with the boron atom, effectively protecting it from premature decomposition or unwanted side reactions. Crucially, this protection is readily reversible under mild aqueous basic conditions, allowing for the in situ generation of the reactive boronic acid for subsequent cross-coupling reactions.[1] This "slow-release" mechanism has proven invaluable for challenging cross-coupling reactions and has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules.

2-Bromo-6-fluorophenylboronic acid MIDA ester is a valuable building block that combines the stability of the MIDA boronate with the synthetic versatility of a di-substituted aryl halide. The presence of both a bromine and a fluorine atom on the phenyl ring allows for selective and sequential functionalization, making it a powerful tool in the synthesis of complex aromatic structures, particularly in the field of drug discovery.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. This section outlines the key characteristics of this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1257650-76-2 | |

| Molecular Formula | C₁₁H₁₀BBrFNO₄ | |

| Molecular Weight | 329.91 g/mol | |

| Appearance | Off-white to light yellow powder | |

| Purity | Typically ≥97% | [3] |

| Storage | Keep in a cool, dry place |

Solubility

-

Tetrahydrofuran (THF)

-

Dioxane

-

Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Chloroform

It is important to note that prolonged exposure to protic solvents, especially in the presence of base, can lead to hydrolysis of the MIDA ester.[4]

Spectral Data (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the N-methyl group of the MIDA ligand (a singlet typically around 2.5-3.0 ppm), and the diastereotopic methylene protons of the MIDA backbone (two doublets, typically between 3.5 and 4.5 ppm).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbons of the MIDA ester, the N-methyl carbon, and the methylene carbons of the MIDA ligand.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the electronic environment. For reference, the ¹⁹F NMR chemical shift of 2,6-difluorophenyl boronic acid 1,8-naphthalenediol ester is reported at -100.4 ppm.[5]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for bromine.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester groups (typically around 1750 cm⁻¹), C-Br stretching, and C-F stretching vibrations.

Synthesis and Handling

The synthesis of this compound follows the general procedure for the formation of MIDA boronates from the corresponding boronic acid.

Synthetic Pathway

The overall synthetic transformation is a condensation reaction between 2-bromo-6-fluorophenylboronic acid and N-methyliminodiacetic acid (MIDA), with the removal of two equivalents of water.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted from established procedures for MIDA boronate synthesis.[6][7] Optimization may be required for this specific substrate.

Materials:

-

2-Bromo-6-fluorophenylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Anhydrous dioxane or toluene

-

Dean-Stark apparatus or molecular sieves

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-bromo-6-fluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.05 eq).

-

Add anhydrous dioxane or toluene to the flask to achieve a concentration of approximately 0.1-0.2 M.

-

Flush the flask with an inert gas (nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, or the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography. MIDA boronates are generally stable to silica gel.[1] A typical solvent system for chromatography is a gradient of ethyl acetate in hexanes.

Note on an alternative procedure: A more recent and often more convenient method involves the use of pre-formed MIDA anhydride, which acts as both the MIDA source and an in situ desiccant, allowing for milder reaction conditions.[8][9]

Handling and Storage

This compound is a stable solid that can be handled in air. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a stable precursor to the corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions.

Deprotection (In situ Boronic Acid Formation)

The MIDA protecting group is readily cleaved under mild aqueous basic conditions to liberate the free boronic acid, which can then participate in the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Deprotection of the MIDA ester to the free boronic acid.

Suzuki-Miyaura Cross-Coupling: A General Workflow

The following represents a general workflow for a Suzuki-Miyaura reaction using this compound. The specific conditions (catalyst, ligand, base, solvent, and temperature) will depend on the coupling partner (R-X).

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a MIDA boronate.[10]

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Aqueous base (e.g., K₃PO₄, K₂CO₃)

-

Solvent system (e.g., 5:1 dioxane/water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a reaction vessel, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), the palladium catalyst (e.g., 5 mol %), and the phosphine ligand (e.g., 10 mol %).

-

Add the base (e.g., K₃PO₄, 3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., 5:1 dioxane/water) to the vessel.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

The ortho-bromo and ortho-fluoro substituents on the phenyl ring of the MIDA ester offer opportunities for further diversification of the cross-coupled product. The bromine atom can participate in a second cross-coupling reaction or other transformations, while the fluorine atom can influence the electronic properties and conformation of the final molecule.

Applications in Drug Discovery and Development

Boron-containing compounds, particularly boronic acids and their derivatives, have gained significant attention in medicinal chemistry.[11] The ability of the boronic acid moiety to form reversible covalent bonds with biological targets has led to the development of several successful drugs. MIDA boronates, as stable and versatile precursors to boronic acids, play a crucial role in the synthesis of complex molecules that are of interest in drug discovery programs.

The 2-bromo-6-fluorophenyl motif is a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. The bromine atom serves as a handle for further synthetic elaboration, allowing for the exploration of structure-activity relationships. Therefore, this compound is a highly relevant building block for the synthesis of novel pharmaceutical agents.

Conclusion

This compound stands out as a robust and versatile reagent for organic synthesis. Its enhanced stability, ease of handling, and compatibility with chromatographic purification offer significant advantages over the corresponding free boronic acid. The ability to undergo efficient Suzuki-Miyaura cross-coupling via a "slow-release" mechanism makes it an invaluable tool for the construction of complex, highly functionalized aromatic compounds. For researchers in drug discovery and development, this MIDA boronate provides a reliable and efficient means to access novel molecular architectures incorporating the synthetically useful 2-bromo-6-fluorophenyl scaffold. This guide has provided the foundational knowledge and practical protocols to effectively integrate this powerful building block into a variety of synthetic endeavors.

References

- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(31), 11345–11357.

- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963.

- Ball, M., et al. (2022).

- Kelly, A. M., et al. (2020).

- Kelly, A. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112.

- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645–4655.

- Denmark, S. E., & Smith, R. C. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 137(31), 9984–9995.

- Kelly, A. M., et al. (2020).

- Kelly, A. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112.

- Al-Zoubi, R. M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4433.

- Sigma-Aldrich. 2-Bromo-6-fluorophenylboronic acid ester. Sigma-Aldrich.

- Sigma-Aldrich. This compound 0.97. Sigma-Aldrich.

- Schiessl, J. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy.

- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645-4655.

- Kelly, A. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Beckmann, J., et al. (2007). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. European Journal of Inorganic Chemistry, 2007(23), 3665-3674.

- Lee, S., et al. (2022). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Analytical Chemistry, 94(38), 13076–13082.

- Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates.

- Gasteiger, J. C., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(10), 2237–2243.

- University of Wisconsin-Madison Chemistry Department. 19F NMR Reference Standards.

- Sigma-Aldrich. This compound 97 1257650-76-2. Sigma-Aldrich.

- PubChem. 2-Fluorophenylboronic acid.

Sources

- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. This compound 0.97 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-fluorophenylboronic acid MIDA Ester

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Bromo-6-fluorophenylboronic acid MIDA ester, a critical building block in modern synthetic chemistry. N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable, crystalline, and chromatographically compatible surrogates for traditionally unstable boronic acids.[1][2] Their unique properties have revolutionized iterative cross-coupling strategies, enabling the streamlined synthesis of complex small molecules for drug discovery and materials science.[3][4] This document details the underlying principles of MIDA boronate chemistry, contrasts historical and modern synthetic methodologies, and provides a field-proven, step-by-step protocol for the preparation of the title compound using the milder and more efficient MIDA anhydride method. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical expertise.

The Strategic Advantage of MIDA Boronates in Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation.[5] However, its efficiency is often hampered by the inherent instability of many boronic acid building blocks, which are prone to decomposition via processes like protodeboronation and oxidation.[2][5] This is particularly true for electronically sensitive substrates such as 2-substituted heterocyclic boronic acids.[1]

Professor Martin D. Burke's development of N-methyliminodiacetic acid (MIDA) boronates provided a transformative solution to this long-standing challenge.[5] The core innovation lies in the use of the trivalent MIDA ligand to chelate the boron atom. This interaction induces a rehybridization of the boron center from a reactive, sp²-hybridized state to a stable, sp³-hybridized tetrahedral geometry.[2][5]

The key consequences of this structural change are:

-

Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture on the benchtop.[1] This contrasts sharply with many free boronic acids which require special handling and storage.

-

Orthogonal Reactivity: The sp³-hybridized boron is unreactive toward transmetalation under standard anhydrous Suzuki-Miyaura conditions.[2][5] This renders the boronic acid moiety "protected."

-

Controlled Deprotection: The MIDA ligand can be readily cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃, or K₃PO₄) at room temperature, liberating the free, sp²-hybridized boronic acid in situ for immediate participation in a cross-coupling reaction.[2][5][6]

This protection/deprotection strategy enables the powerful concept of Iterative Cross-Coupling (ICC) , where bifunctional building blocks like this compound can be used sequentially to assemble complex molecular architectures, much like the solid-phase synthesis of peptides.[1][6]

Caption: The reversible complexation of a boronic acid with MIDA.

Synthetic Methodologies: From Dean-Stark to MIDA Anhydride

The synthesis of a MIDA boronate is fundamentally a double dehydration reaction between a boronic acid and N-methyliminodiacetic acid. The primary challenge is the efficient removal of two equivalents of water to drive the equilibrium toward the product.

The Traditional Approach: Dean-Stark Dehydration

The original and most widely used method involves heating the boronic acid and MIDA in a high-boiling solvent like toluene or DMF at temperatures around 110 °C, using a Dean-Stark apparatus to physically remove water as it forms.[4][7]

-

Causality: The high heat provides the necessary activation energy for the condensation, while the continuous removal of the water byproduct prevents the reverse reaction (hydrolysis), thereby ensuring a high yield according to Le Châtelier's principle.

-

Limitations: These harsh conditions are a significant drawback. The combination of high temperature and the acidic MIDA ligand can cause sensitive boronic acids to decompose, primarily through protodeboronation, leading to low or no yield of the desired MIDA ester.[7]

The Modern Approach: A Milder Synthesis with MIDA Anhydride

To overcome the limitations of the Dean-Stark method, the Burke group developed a milder and more general procedure utilizing MIDA anhydride.[6][7][8] This reagent cleverly circumvents the need for harsh, exhaustive dehydration.

-

Mechanism of Action: MIDA anhydride is a pre-dehydrated form of the ligand. It serves a dual purpose: it is the source of the MIDA ligand and acts as an in situ desiccant.[6][7] The reaction of the boronic acid with MIDA anhydride consumes one equivalent of water, and excess anhydride can react with the second equivalent. This allows the reaction to proceed under significantly milder conditions (e.g., 70 °C in dioxane), expanding the synthetic utility to a much wider range of functionalized and sensitive boronic acids.[4][7]

Caption: Comparison of workflows for MIDA boronate synthesis.

Detailed Experimental Protocol: MIDA Anhydride Method

The following protocol is adapted from validated procedures for the synthesis of MIDA boronates from their corresponding boronic acids.[6][8]

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-6-fluorophenylboronic acid | ≥97% | Commercially Available | Must be dry. |

| MIDA Anhydride | N/A | See Protocol 3.2 or purchase | Must be handled under inert conditions. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle or freshly distilled. |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | For washing. |

| Round-bottomed flask | - | Standard Glassware | Must be oven- or flame-dried. |

| Magnetic stirrer and stir bar | - | Standard Equipment | - |

| Condenser | - | Standard Glassware | - |

| Inert atmosphere setup | - | Nitrogen or Argon line | - |

| Büchner funnel and flask | - | Standard Glassware | For filtration. |

Preparation of MIDA Anhydride (Optional)

While MIDA anhydride can be purchased, it can also be prepared from N-methyliminodiacetic acid.[6]

-

Charge Flask: To an oven-dried 500 mL round-bottomed flask with a magnetic stir bar, add N-methyliminodiacetic acid (e.g., 40.0 g, 270 mmol).

-

Inert Atmosphere: Cap the flask with a septum, and evacuate and backfill with nitrogen three times.

-

Add Reagents: Add acetic anhydride (140 mL, 1.49 mol) followed by pyridine (3.30 mL, 40.5 mmol) via syringe.

-

Reaction: Stir the suspension under nitrogen in a pre-heated 70 °C oil bath for 1.5 hours. The reaction mixture will become a clear solution before a precipitate forms.

-

Isolation: Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the white crystalline solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under high vacuum.

Synthesis of this compound

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Bromo-6-fluorophenylboronic acid | 218.82 | 11.38 g | 52.0 | 1.0 |

| MIDA Anhydride | 129.10 | 20.14 g | 156.0 | 3.0 |

| Anhydrous 1,4-Dioxane | 88.11 | 150 mL | - | - |

Step-by-Step Procedure:

-

Setup: Place a 500 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

-

Charge Reagents: To the flask, add 2-Bromo-6-fluorophenylboronic acid (11.38 g, 52.0 mmol, 1.0 equiv) and MIDA anhydride (20.14 g, 156.0 mmol, 3.0 equiv).[6]

-

Add Solvent: Add anhydrous 1,4-dioxane (150 mL) via syringe. The mixture will form a suspension.

-

Heating: Attach a condenser, ensuring the system remains under a positive pressure of inert gas. Place the flask in a pre-heated oil bath at 70 °C .

-

Reaction Monitoring: Stir the suspension at 70 °C for 24 hours. Over this period, the formation of a white precipitate (the MIDA ester product) is typically observed. The reaction can be monitored by taking an aliquot and analyzing by ¹H NMR in DMSO-d₆ to confirm the consumption of the starting boronic acid.[6]

-

Workup and Isolation: a. Remove the flask from the oil bath and allow it to cool to room temperature. b. Cool the flask further in an ice bath for 30 minutes to ensure complete precipitation of the product. c. Collect the white solid product by vacuum filtration through a Büchner funnel. d. Wash the collected solid generously with anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts. e. Dry the product under high vacuum to a constant weight. The product is typically obtained as a white, crystalline solid of high purity without the need for column chromatography.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons and the diastereotopic protons of the MIDA ligand (two doublets around 4.1-4.4 ppm), along with the N-methyl singlet.[8]

-

¹³C NMR: Confirmation of all carbon environments.

-

¹¹B NMR: A signal around δ 10-12 ppm is characteristic of the sp³-hybridized MIDA boronate.[8]

-

¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.

-

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, providing definitive structural confirmation.

Conclusion and Outlook

The synthesis of this compound via the MIDA anhydride method represents a robust, reliable, and mild protocol suitable for modern synthetic laboratories. This procedure avoids the harsh conditions of older methods, thereby improving yields and expanding the accessibility of this valuable bifunctional building block.[6][7] As a stable, easy-to-handle solid, this MIDA ester is primed for use in sophisticated synthetic endeavors, particularly in iterative cross-coupling campaigns for the construction of novel pharmaceutical agents and advanced organic materials.[3][9] Future work in this area continues to focus on enhancing the sustainability of these reactions, with recent developments showing promise for conducting Suzuki-Miyaura couplings of MIDA boronates in environmentally benign aqueous systems.[10]

References

-

Knox, A. J., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 18(15), 3734–3737. [Link]

-

Lipshutz, B. H., & Ghorai, S. (2012). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

-

Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Journal of the American Chemical Society, 142(36), 15307–15313. [Link]

-

Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). Mild and simple method for making MIDA boronates. Morressier. [Link]

-

Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Yadav, P., & Kumar, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(90), 12515-12532. [Link]

-

Yadav, P., & Kumar, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

-

Blair, D. J., Kelly, A. M., & Burke, M. D. (2020). A General Method for the Synthesis of MIDA Anhydride and MIDA Boronates. Organic Syntheses, 97, 92-111. [Link]

Sources

- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. leapchem.com [leapchem.com]

- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-6-fluorophenylboronic acid MIDA ester stability and storage

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-fluorophenylboronic acid MIDA Ester

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the stability, storage, and handling of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the optimal performance and longevity of this critical reagent in synthetic workflows.

Introduction: The Role and Advantage of MIDA Esters

N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally valuable reagents in modern organic synthesis, particularly in the context of iterative cross-coupling reactions for the assembly of complex molecules. Unlike their more traditional boronic acid counterparts, which can be prone to decomposition through pathways like protodeboronation and trimerization to form boroxines, MIDA esters offer a robust and stable platform.

The MIDA ligand acts as a slow-release protecting group for the boronic acid. It forms a tetracoordinate, trigonal bipyramidal structure around the boron atom, effectively shielding it from unwanted side reactions. The boronic acid can be readily unmasked under specific, controlled conditions (typically aqueous base or mild acid), allowing for its participation in subsequent reactions. This stability makes this compound a key building block for introducing the synthetically versatile 2-bromo-6-fluorophenyl motif.

Diagram 1: Structure of this compound

Caption: Chemical structure of the MIDA-protected boronate.

Core Stability Profile

The stability of this compound is primarily dictated by its high sensitivity to moisture. The boron-MIDA complex is susceptible to hydrolysis, which cleaves the MIDA group and releases the free boronic acid. While this "unmasking" is a desired outcome in a reaction flask, premature hydrolysis during storage or handling leads to reagent degradation and inconsistent performance.

| Factor | Effect on Stability | Mechanism of Degradation | Mitigation Strategy |

| Moisture/Humidity | High Impact | Hydrolysis of the B-O and B-N bonds, leading to the release of the free boronic acid and N-methyliminodiacetic acid. | Store under an inert atmosphere (Argon or Nitrogen). Use a desiccator. Handle in a glovebox. |

| Temperature | Moderate Impact | Elevated temperatures can accelerate the rate of hydrolysis and other potential decomposition pathways. | Store at recommended low temperatures (see Section 3). Avoid repeated freeze-thaw cycles. |

| Light | Low Impact | While not highly photolabile, prolonged exposure to high-intensity UV light is not recommended for most complex organic molecules. | Store in amber vials or in the dark. |

| Acids/Bases | High Impact | The MIDA group is cleaved by both acidic and basic conditions, which is the basis for its synthetic utility but detrimental for storage. | Ensure storage containers and handling equipment are free from acidic or basic residues. |

Recommended Long-Term Storage Protocol

To ensure the long-term viability and reactivity of this compound, adherence to a strict storage protocol is critical.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere. Nitrogen or argon are both suitable. The original supplier packaging, which is often a sealed ampoule or a bottle with a Sure/Seal™ septum, should be maintained.

-

Temperature: For optimal shelf life, the recommended storage temperature is 2-8 °C . Refrigeration minimizes the kinetic rate of potential degradation pathways. Avoid storing at room temperature for extended periods.

-

Location: Store in a dark, designated area for sensitive reagents. A laboratory refrigerator or cold room is ideal.

-

Container: Always store in the original, tightly sealed container. If the reagent is transferred, use a clean, dry amber glass vial that has been flushed with an inert gas.

Experimental Handling and Workflow

Proper handling is as crucial as proper storage. The primary goal is to prevent atmospheric moisture from coming into contact with the solid reagent.

Diagram 2: Recommended Handling Workflow

Caption: Workflow for handling moisture-sensitive MIDA esters.

Step-by-Step Protocol for Use in a Suzuki-Miyaura Coupling

-

Preparation: Remove the MIDA ester container from the refrigerator and place it in a desiccator. Allow it to warm to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid when the container is opened.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere. If a glovebox is not available, use standard Schlenk line techniques.

-

Dispensing: Briefly remove the cap or septum and quickly weigh the desired amount of the solid into a dry flask that is already under a positive pressure of inert gas. For highly sensitive applications, weighing should occur within a glovebox.

-

Sealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before returning it to cold storage.

-

Solubilization: Add anhydrous solvent (e.g., THF, dioxane) to the flask containing the weighed MIDA ester.

-

Reaction Initiation: The reaction proceeds by adding the palladium catalyst, a ligand, the coupling partner, and finally, the base (e.g., aqueous K₃PO₄ or Cs₂CO₃) which serves to deprotect the MIDA ester in situ, liberating the active boronic acid for the catalytic cycle.

Assessing Reagent Quality and Stability

If there is any doubt about the quality of the MIDA ester due to improper storage or age, its purity can be assessed using standard analytical techniques.

Protocol: Purity Assessment by ¹H NMR Spectroscopy

-

Sample Preparation: In a glovebox or under a positive pressure of nitrogen, carefully weigh approximately 5-10 mg of the MIDA ester into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often suitable as it is aprotic and a good solvent for many MIDA esters.

-

Analysis: Acquire a standard ¹H NMR spectrum.

-

Interpretation:

-

Pristine Sample: The spectrum should be clean, showing the expected aromatic and aliphatic signals corresponding to the MIDA and the 2-bromo-6-fluorophenyl groups. The integration of these signals should match the theoretical proton count.

-

Degraded Sample: The presence of significant moisture will lead to hydrolysis. Look for the appearance of a singlet around 4.1-4.3 ppm corresponding to the CH₂ protons of free N-methyliminodiacetic acid. The aromatic signals may also change, reflecting the presence of the free boronic acid.

-

Conclusion

This compound is a highly effective and stable reagent when appropriate storage and handling protocols are meticulously followed. Its primary vulnerability is hydrolysis, a factor that can be completely mitigated by excluding moisture from its environment. By storing the compound at 2-8 °C under a dry, inert atmosphere and employing careful handling techniques, researchers can ensure its long-term stability and achieve reproducible results in their synthetic endeavors.

References

-

Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

-

Ludin, P. M., Wik, O., & Sjöberg, P. J. R. (2021). Stability of Boronic Acid MIDA Esters in a Pharmaceutical Perspective. Organic Process Research & Development, 25(6), 1461–1468. [Link]

-

Burke, M. D., et al. (2008). A General Method for the Stepwise Synthesis of B-Protected Bifunctional Boronic Acids. Organic Letters, 10(16), 3417–3420. [Link]

A Comprehensive Safety and Handling Guide for 2-Bromo-6-fluorophenylboronic acid MIDA Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the safety, handling, and chemical properties of 2-Bromo-6-fluorophenylboronic acid MIDA ester (CAS No. 1257650-76-2).[1][2][3] As a key building block in modern synthetic chemistry, particularly in iterative cross-coupling reactions, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document synthesizes available safety data with field-proven insights into the handling of air-stable organoboron reagents, offering a comprehensive resource for researchers in the pharmaceutical and chemical industries.

Chemical Identity and Properties

This compound is a specialized organoboron compound designed for enhanced stability and controlled reactivity in organic synthesis. The N-methyliminodiacetic acid (MIDA) ligand protects the boronic acid moiety, rendering the compound remarkably stable under ambient conditions.[1]

Structural and Chemical Data

| Property | Value | Source(s) |

| Chemical Name | 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | N/A |

| Synonyms | This compound | [1][2] |

| CAS Number | 1257650-76-2 | [1][2][3] |

| Appearance | Off-white to light yellow powder | [3] |

| Purity | Typically ≥98% | [3] |

The Role of the MIDA Ester: A Shield for Reactivity

Boronic acids are foundational reagents in Suzuki-Miyaura cross-coupling reactions. However, many are prone to decomposition via processes like protodeboronation, oxidation, or polymerization, especially under reaction conditions. The MIDA (N-methyliminodiacetic acid) ligand addresses this instability by forming a stable, sp3-hybridized boronate ester. This structural change effectively "masks" the reactive sp2-hybridized boronic acid, preventing premature decomposition and unwanted side reactions. The MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ, allowing for controlled, slow-release cross-coupling. This stability makes MIDA boronates, including the title compound, compatible with a wider range of synthetic transformations and amenable to complex, multi-step syntheses.

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified as an irritant.[1]

-

Pictogram:

-

Signal Word: Warning [1]

Hazard Statements

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements

A comprehensive list of precautionary statements is provided below:[1]

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands and exposed skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P332+P317 | If skin irritation occurs: Get medical help. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |

Safe Handling and Storage Protocols

The inherent stability of MIDA boronates simplifies their handling compared to many other organometallic reagents. However, adherence to rigorous laboratory safety practices is essential.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent contact and inhalation.

-

Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood.[4]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) must be worn.[5] Ensure gloves are inspected before use and changed frequently, especially after direct contact.

-

Respiratory Protection: If engineering controls are insufficient or for large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5]

Recommended Handling Workflow

Caption: Recommended workflow for handling this compound.

Storage Conditions

To ensure long-term stability and integrity:

-

Container: Keep the compound in its original, tightly sealed container.[1]

-

Atmosphere: While MIDA esters are air-stable, storage under an inert atmosphere (e.g., argon or nitrogen) is good practice to prevent any potential long-term degradation.

-

Temperature: Store in a cool, dry place away from direct sunlight.[3]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Spill Response Protocol

For minor spills within a fume hood:

-

Alert Personnel: Inform others in the immediate area.

-

Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[5]

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Ventilation: Allow the area to ventilate thoroughly.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Fire-Fighting and Disposal

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or a foam extinguisher.[5][7]

-

Unsuitable Media: Avoid using a direct stream of water, which could scatter the powder.

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and oxides of boron.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Protocol

Chemical waste must be managed in compliance with all local, state, and federal regulations.

-

Waste Collection: Collect all waste material (unused compound, contaminated absorbents, and rinseates) in a clearly labeled, sealed container designated for hazardous chemical waste.[4]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[4][8] Do not dispose of this chemical down the drain or in regular trash.[8]

Caption: Waste disposal workflow for this compound.

Conclusion

This compound is a valuable and robust chemical tool for synthetic chemists. Its enhanced stability, conferred by the MIDA ligand, allows for broader application in complex molecular synthesis. While it is more stable than its free boronic acid counterpart, it is not without hazards. A thorough understanding and diligent application of the safety protocols outlined in this guide—including the use of appropriate engineering controls, personal protective equipment, and proper emergency and disposal procedures—are essential for mitigating risks and fostering a safe research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing work.

References

-

Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved January 15, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ministryofmaterial.com [ministryofmaterial.com]

- 3. This compound, CasNo.1257650-76-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. laballey.com [laballey.com]